molecular formula C17H19Cl2N3O3S B2540681 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1020246-09-6

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2540681
CAS RN: 1020246-09-6
M. Wt: 416.32
InChI Key: AZMJOIQATIJTIV-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H19Cl2N3O3S and its molecular weight is 416.32. The purity is usually 95%.
BenchChem offers high-quality N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonding Patterns and Molecular Structures

Compounds with structural similarities to N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide have been analyzed for their unique hydrogen-bonding patterns and molecular structures. For instance, studies have explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing intricate chains and sheets formed by a combination of hydrogen bonds, which could have implications for the development of new materials with specific molecular recognition capabilities (Gerson López et al., 2010).

Coordination Complexes and Antioxidant Activity

Another area of research involves the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These studies not only aim to understand the effect of hydrogen bonding on the self-assembly process but also evaluate the antioxidant activity of these complexes. Such research has implications for pharmaceuticals, highlighting potential therapeutic applications of related compounds (K. Chkirate et al., 2019).

Synthesis and Biological Activity

Research has also focused on the synthesis of novel compounds with structural similarities, assessing their potential biological activities. For example, the synthesis of derivatives featuring pyrazole and acetamide groups has been explored for their anti-inflammatory and anticonvulsant activities, suggesting these compounds could serve as leads for the development of new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).

Optoelectronic Properties and Nonlinear Optical Behaviors

Compounds in this class have also been investigated for their optoelectronic properties and third-order nonlinear optical behaviors. This research is crucial for developing new materials for electronic and photonic applications, including sensors, lasers, and optical switches. The exploration of functionalized acene derivatives illustrates the potential of these compounds in enhancing the performance of optoelectronic devices (G. Zhai et al., 2018).

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3S/c1-17(2,3)22-16(11-8-26(24)9-13(11)21-22)20-15(23)7-25-14-5-4-10(18)6-12(14)19/h4-6H,7-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMJOIQATIJTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide

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